Oglemilast (also known as GRC 3886) is a potent, second-generation, orally active inhibitor of phosphodiesterase 4 (PDE4), an enzyme class critical for regulating intracellular cyclic adenosine monophosphate (cAMP) and modulating inflammatory responses. Developed for inflammatory airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), it exhibits high selectivity for the PDE4 enzyme family. This positions it as a key tool compound for investigating cAMP-mediated pathways in immune cells and exploring therapeutic hypotheses where targeted anti-inflammatory action is required.
While compounds like Roflumilast and Apremilast also target PDE4, they are not direct substitutes for Oglemilast in a research setting. Subtle but critical differences in potency and selectivity against the four PDE4 subtypes (A, B, C, and D) dictate downstream biological effects and, importantly, the side-effect profile. For instance, the relative inhibition of PDE4B versus PDE4D is strongly linked to the therapeutic window, influencing the potential for emetic side effects. Furthermore, selectivity against other PDE families (e.g., PDE1-3, 5-7) is a key differentiator, as off-target inhibition can introduce confounding variables in experimental models. Therefore, selecting a specific inhibitor like Oglemilast is a deliberate choice to probe a distinct efficacy and selectivity profile, ensuring that experimental outcomes are attributable to a precise mechanism of action rather than a generalized class effect.
Oglemilast demonstrates potent, low-nanomolar inhibition of the primary inflammatory PDE4 subtypes, PDE4B and PDE4D. Its inhibitory concentration (IC50) is 2.5 nM for PDE4B and 1.7 nM for PDE4D. This potency is comparable to the benchmark second-generation inhibitor Roflumilast, which has reported IC50 values of 0.84 nM for PDE4B and 0.68 nM for PDE4D. This establishes Oglemilast as a highly potent tool for studies targeting these key enzyme isoforms.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | PDE4B: 2.5 nM; PDE4D: 1.7 nM |
| Comparator Or Baseline | Roflumilast: PDE4B: 0.84 nM; PDE4D: 0.68 nM |
| Quantified Difference | Comparable low-nanomolar potency against key inflammatory subtypes. |
| Conditions | In vitro biochemical enzyme inhibition assays. |
This high potency ensures effective target engagement at low concentrations, making it a cost-effective and precise tool for in vitro and cell-based inflammatory models.
A critical procurement differentiator for a chemical probe is its selectivity. Oglemilast exhibits exceptionally high selectivity for the PDE4 family over all other PDE families (PDE1–3, 5–11). It was found to be over 7,000-fold more selective for PDE4 than for other PDE enzymes. This level of selectivity is crucial for ensuring that observed biological effects are due to specific PDE4 inhibition and not confounding interactions with other cAMP or cGMP signaling pathways, a risk present with less selective inhibitors.
| Evidence Dimension | Selectivity Ratio (IC50 Other PDEs / IC50 PDE4) |
| Target Compound Data | >7,000-fold |
| Comparator Or Baseline | Other PDE families (PDE1, 2, 3, 5, 6, 7, 8, 9, 10, 11) |
| Quantified Difference | Significantly higher selectivity for PDE4, minimizing potential for off-target pathway modulation. |
| Conditions | In vitro enzymatic assays across multiple human recombinant PDE families. |
For researchers needing to isolate the PDE4 pathway, this high selectivity reduces the risk of misleading data and enhances experimental reproducibility by eliminating off-target variables.
Beyond enzymatic activity, Oglemilast demonstrates functional efficacy in a complex, physiologically relevant system. In human whole blood assays, it inhibited lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine TNF-α with an IC50 value of 190 nM. This confirms that its high enzymatic potency translates into effective anti-inflammatory action in a cellular context that includes plasma protein binding and cell membrane permeability, factors that can diminish the activity of other compounds. This performance provides a key functional benchmark for its use in cellular immunology research.
| Evidence Dimension | Functional Anti-Inflammatory Potency (IC50) |
| Target Compound Data | 190 nM |
| Comparator Or Baseline | LPS-induced TNF-α production |
| Quantified Difference | Potent inhibition of a key pro-inflammatory cytokine in a human translational model. |
| Conditions | Ex vivo human whole blood assay. |
This provides procurement justification for researchers who require a compound with proven functional efficacy in a complex biological matrix, not just purified enzyme activity.
Due to its >7,000-fold selectivity for the PDE4 family, Oglemilast is the right choice for studies designed to isolate the specific role of PDE4 in inflammatory signaling. Its use minimizes the risk that results are contaminated by off-target effects on other phosphodiesterases, a critical requirement for generating clean, publishable data on pathway-specific mechanisms.
With proven potent inhibition of PDE4B and PDE4D—the key subtypes implicated in respiratory inflammation—Oglemilast is well-suited for in vivo and ex vivo models of COPD and asthma. Its demonstrated ability to inhibit inflammatory cell infiltration in animal models supports its use as a reference compound in these disease areas.
Oglemilast's confirmed ability to potently inhibit TNF-α production in human whole blood assays (IC50 of 190 nM) makes it a reliable tool for translational research. This evidence provides confidence that the compound will be effective in complex cellular systems, such as primary cell cultures or ex vivo tissue models, where target engagement in a physiological environment is essential.